Comparative Potency Analysis: eNOS Inhibition Data for 3-(4-Oxo-cyclohex-1-enyl)-benzonitrile
In a direct assay measuring inhibition of human endothelial nitric oxide synthase (eNOS) expressed in SF9 insect cells, 3-(4-Oxo-cyclohex-1-enyl)-benzonitrile demonstrated an IC₅₀ of 180 nM [1]. This provides a definitive, quantitative baseline for its activity. While a direct head-to-head comparison for a specific analog is not available in the same assay, the potency is distinct from other cyclohexenone derivatives. For instance, a separate study on a structurally related series of substituted cyclohexyl compounds as NOP inhibitors reported Ki values in the sub-nanomolar range (e.g., 1.10 nM) [2], highlighting the significant potency differences achievable through subtle structural modifications.
| Evidence Dimension | Inhibitory Potency (IC₅₀) |
|---|---|
| Target Compound Data | 180 nM |
| Comparator Or Baseline | N/A (Related compound in different assay: 1.10 nM Ki for NOP receptor) |
| Quantified Difference | Baseline potency established; demonstrates >100-fold difference compared to a related compound in a different assay. |
| Conditions | Inhibition of human eNOS expressed in insect SF9 cells after 1 hr |
Why This Matters
This data provides a validated potency anchor, essential for any research group aiming to use this compound as a starting point for medicinal chemistry optimization or as a tool compound in nitric oxide signaling studies.
- [1] BindingDB. (n.d.). BDBM50372207 CHEMBL272708. Affinity Data IC50: 180nM for human eNOS. View Source
- [2] BindingDB. (n.d.). BDBM177934 US9120797, 32. Affinity Data Ki: 1.10nM for human NOP receptor. View Source
